molecular formula C8H12O B14668340 3-Methylhepta-2,6-dienal CAS No. 51221-81-9

3-Methylhepta-2,6-dienal

Cat. No.: B14668340
CAS No.: 51221-81-9
M. Wt: 124.18 g/mol
InChI Key: REAMCSFHUFZAHX-UHFFFAOYSA-N
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Description

3-Methylhepta-2,6-dienal: is an organic compound with the molecular formula C10H14O It is a type of aldehyde characterized by the presence of a methyl group and two double bonds in its heptadienal structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhepta-2,6-dienal can be achieved through various organic reactions. One common method involves the aldol condensation of suitable aldehydes or ketones, followed by dehydration to form the desired dienal structure. The reaction conditions typically include the use of a base catalyst, such as sodium hydroxide or potassium hydroxide, and controlled temperature to facilitate the condensation and dehydration steps.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalysts and purification techniques, such as distillation and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Methylhepta-2,6-dienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of 3-Methylhepta-2,6-dienol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: 3-Methylhepta-2,6-dienal is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new compounds and materials.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or other bioactive properties, making it a candidate for further investigation in drug discovery and development.

Medicine: The compound’s potential bioactivity also extends to medicinal chemistry. Researchers explore its effects on biological systems to identify potential therapeutic applications, such as antimicrobial agents or other pharmaceutical uses.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its distinct aroma and chemical properties make it a valuable ingredient in various consumer products.

Mechanism of Action

The mechanism of action of 3-Methylhepta-2,6-dienal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity underlies its potential bioactivity, including antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

    Citral (3,7-Dimethylocta-2,6-dienal): Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.

    6-Methyl-3,5-heptadien-2-one: Another related compound with a similar dienal structure but different functional groups.

Uniqueness: 3-Methylhepta-2,6-dienal is unique due to its specific substitution pattern and reactivity Its distinct chemical properties make it valuable in various applications, from organic synthesis to potential bioactive compounds

Properties

CAS No.

51221-81-9

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-methylhepta-2,6-dienal

InChI

InChI=1S/C8H12O/c1-3-4-5-8(2)6-7-9/h3,6-7H,1,4-5H2,2H3

InChI Key

REAMCSFHUFZAHX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)CCC=C

Origin of Product

United States

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